molecular formula C23H16N2O3 B8113992 N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)pyrene-1-carboxamide

N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)pyrene-1-carboxamide

Cat. No.: B8113992
M. Wt: 368.4 g/mol
InChI Key: GOADLRSNHFUTAF-UHFFFAOYSA-N
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Description

N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)pyrene-1-carboxamide is an organic compound that features a pyrene moiety linked to a pyrrolidine ring through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)pyrene-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of maleic anhydride with an appropriate amine under controlled conditions.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction, where the pyrrolidine derivative is treated with an ethylating agent.

    Coupling with Pyrene: The final step involves coupling the ethyl-pyrrolidine intermediate with pyrene-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)pyrene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)pyrene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the pyrene moiety’s fluorescence properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research, due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)pyrene-1-carboxamide involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can interact with proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)benzamide
  • N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)anthracene-1-carboxamide
  • N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)naphthalene-1-carboxamide

Uniqueness

N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)pyrene-1-carboxamide is unique due to the presence of the pyrene moiety, which imparts distinct fluorescence properties and the ability to intercalate into DNA. This makes it particularly valuable in applications requiring fluorescence detection and DNA interaction studies.

Properties

IUPAC Name

N-[2-(2,5-dioxopyrrol-1-yl)ethyl]pyrene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3/c26-19-10-11-20(27)25(19)13-12-24-23(28)18-9-7-16-5-4-14-2-1-3-15-6-8-17(18)22(16)21(14)15/h1-11H,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOADLRSNHFUTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCN5C(=O)C=CC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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